3-Morpholinopropanoic acid
Overview
Description
3-Morpholinopropanoic acid is an organic compound with the molecular formula C7H13NO3. It is characterized by the presence of a morpholine ring attached to a propanoic acid moiety. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinopropanoic acid typically involves the reaction of morpholine with acrylonitrile, followed by hydrolysis. The reaction conditions include:
Step 1: Morpholine reacts with acrylonitrile in the presence of a base such as sodium hydroxide to form 3-(Morpholin-4-yl)propionitrile.
Step 2: The nitrile group is then hydrolyzed to a carboxylic acid using acidic or basic hydrolysis, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reaction vessels: for the initial reaction between morpholine and acrylonitrile.
Hydrolysis reactors: for converting the nitrile group to a carboxylic acid.
Purification steps: such as crystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Morpholinopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
3-Morpholinopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Morpholinopropanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include:
Enzyme inhibition or activation: By binding to the active site or allosteric sites of enzymes.
Receptor modulation: Interaction with cell surface receptors to influence cellular signaling pathways.
Comparison with Similar Compounds
3-Morpholinopropanoic acid can be compared with other similar compounds such as:
3-Morpholinopropanesulfonic acid: Known for its buffering capacity in biological systems.
4-Morpholinepropanoic acid: Similar structure but different functional group positioning.
Morpholine-4-carboxylic acid: Another morpholine derivative with distinct chemical properties.
Uniqueness: this compound is unique due to its specific combination of a morpholine ring and a propanoic acid moiety, which imparts distinct chemical reactivity and versatility in various applications.
Properties
IUPAC Name |
3-morpholin-4-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-7(10)1-2-8-3-5-11-6-4-8/h1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYHRSGXZZVNMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328500 | |
Record name | 3-(Morpholin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4497-04-5 | |
Record name | 3-(Morpholin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4497-04-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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